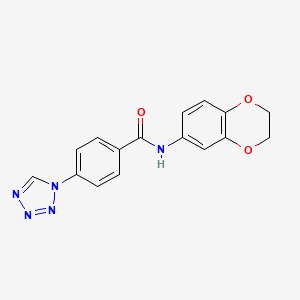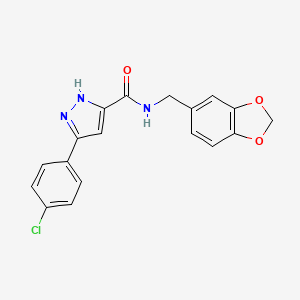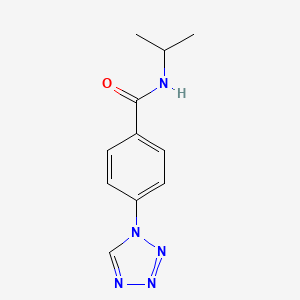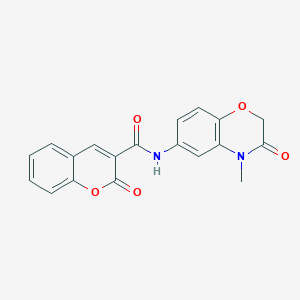![molecular formula C21H25ClN2O2 B11303434 1-(4-chloro-3,5-dimethylphenoxy)-3-[2-(propan-2-yl)-1H-benzimidazol-1-yl]propan-2-ol](/img/structure/B11303434.png)
1-(4-chloro-3,5-dimethylphenoxy)-3-[2-(propan-2-yl)-1H-benzimidazol-1-yl]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chloro-3,5-dimethylphenoxy)-3-[2-(propan-2-yl)-1H-benzimidazol-1-yl]propan-2-ol is a complex organic compound that features a benzimidazole moiety linked to a chlorinated phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chloro-3,5-dimethylphenoxy)-3-[2-(propan-2-yl)-1H-benzimidazol-1-yl]propan-2-ol typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Substitution Reaction: The benzimidazole core is then subjected to a substitution reaction with 1-(4-chloro-3,5-dimethylphenoxy)-3-chloropropane in the presence of a base such as potassium carbonate.
Final Coupling: The final step involves coupling the substituted benzimidazole with 1-(4-chloro-3,5-dimethylphenoxy)-3-chloropropane under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(4-chloro-3,5-dimethylphenoxy)-3-[2-(propan-2-yl)-1H-benzimidazol-1-yl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate can be used under basic conditions.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1-(4-chloro-3,5-dimethylphenoxy)-3-[2-(propan-2-yl)-1H-benzimidazol-1-yl]propan-2-ol has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the development of novel polymers or materials with unique properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(4-chloro-3,5-dimethylphenoxy)-3-[2-(propan-2-yl)-1H-benzimidazol-1-yl]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to active sites, inhibiting or modulating the activity of the target. The phenoxy group may enhance binding affinity or specificity.
Comparison with Similar Compounds
- 1-(4-chlorophenoxy)-3-[2-(propan-2-yl)-1H-benzimidazol-1-yl]propan-2-ol
- 1-(4-methylphenoxy)-3-[2-(propan-2-yl)-1H-benzimidazol-1-yl]propan-2-ol
Comparison:
- Binding Affinity: The presence of different substituents on the phenoxy group can affect binding affinity and specificity.
- Chemical Stability: Substituents can influence the chemical stability and reactivity of the compound.
- Biological Activity: Variations in substituents can lead to differences in biological activity and therapeutic potential.
This detailed article provides a comprehensive overview of 1-(4-chloro-3,5-dimethylphenoxy)-3-[2-(propan-2-yl)-1H-benzimidazol-1-yl]propan-2-ol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H25ClN2O2 |
|---|---|
Molecular Weight |
372.9 g/mol |
IUPAC Name |
1-(4-chloro-3,5-dimethylphenoxy)-3-(2-propan-2-ylbenzimidazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C21H25ClN2O2/c1-13(2)21-23-18-7-5-6-8-19(18)24(21)11-16(25)12-26-17-9-14(3)20(22)15(4)10-17/h5-10,13,16,25H,11-12H2,1-4H3 |
InChI Key |
YXTYUQARUBPWJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(CN2C3=CC=CC=C3N=C2C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-4-{4-methyl-3-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B11303353.png)
![N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11303356.png)
![N-cyclohexyl-N-methyl-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11303362.png)
![2-{3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide](/img/structure/B11303363.png)
![4-(3,4-Dimethoxyphenyl)-3,7,7-trimethyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11303366.png)
![N-(4-methoxyphenyl)-2-{3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11303378.png)
![2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B11303386.png)
![N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)naphthalene-2-sulfonamide](/img/structure/B11303399.png)
![1-[2-(3,4-dimethylphenoxy)ethyl]-2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B11303402.png)




![N-(3,5-dimethoxyphenyl)-2-[3-(furan-2-ylmethyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11303429.png)
